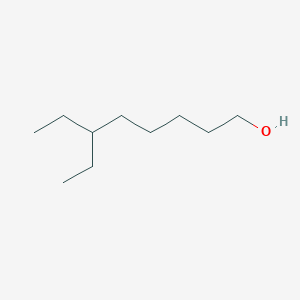

6-Ethyloctan-1-ol

Description

Structure

3D Structure

Propriétés

Formule moléculaire |

C10H22O |

|---|---|

Poids moléculaire |

158.28 g/mol |

Nom IUPAC |

6-ethyloctan-1-ol |

InChI |

InChI=1S/C10H22O/c1-3-10(4-2)8-6-5-7-9-11/h10-11H,3-9H2,1-2H3 |

Clé InChI |

LKEWYHSINZVTTC-UHFFFAOYSA-N |

SMILES canonique |

CCC(CC)CCCCCO |

Origine du produit |

United States |

Synthesis Methodologies for 6 Ethyloctan 1 Ol

Established Synthetic Pathways for Primary Alcohols

The synthesis of primary alcohols like 6-ethyloctan-1-ol can be achieved through several well-established methods in organic chemistry. These methods often involve the transformation of other functional groups into the desired hydroxyl group.

Catalytic Hydrogenation of Corresponding Carbonyl Precursors

Catalytic hydrogenation is a fundamental process for the reduction of carbonyl compounds, such as aldehydes and ketones, to alcohols. libretexts.org This method involves the addition of hydrogen (H₂) across the carbon-oxygen double bond in the presence of a metal catalyst. For the synthesis of a primary alcohol, the corresponding aldehyde is the required precursor. libretexts.org

The process is typically carried out under pressure and at elevated temperatures. google.com Common catalysts for the hydrogenation of carbonyls include those based on copper, zinc, and chromium oxides. google.comyoutube.com While noble metal catalysts like palladium and platinum are highly effective for other hydrogenations, they are generally less suitable for carbonyl group reduction. youtube.com The reaction is advantageous due to its efficiency and the use of relatively inexpensive reagents. youtube.com

General Reaction Scheme:

R-CHO + H₂ --(Catalyst)--> R-CH₂OH

Where R-CHO represents an aldehyde and R-CH₂OH is the resulting primary alcohol.

Hydroboration-Oxidation of Branched Alkenes

Hydroboration-oxidation is a two-step reaction that converts alkenes into alcohols. libretexts.orgmasterorganicchemistry.com A key feature of this reaction is its anti-Markovnikov regioselectivity, meaning the hydroxyl group adds to the less substituted carbon of the double bond. libretexts.orglibretexts.org This method is particularly useful for synthesizing primary alcohols from terminal alkenes. The reaction proceeds without rearrangement of the carbon skeleton, which is a significant advantage. libretexts.orglibretexts.org

The first step involves the addition of a borane (B79455) reagent, such as borane-tetrahydrofuran (B86392) complex (BH₃-THF), across the alkene double bond. masterorganicchemistry.com This is followed by an oxidation step, typically using hydrogen peroxide (H₂O₂) in a basic solution, to replace the boron atom with a hydroxyl group. masterorganicchemistry.com The addition of the hydroborane to the alkene is a syn-addition, where the hydrogen and boron atoms add to the same face of the double bond. masterorganicchemistry.com

General Reaction Scheme:

R-CH=CH₂ + BH₃ → (R-CH₂-CH₂)₃B

(R-CH₂-CH₂)₃B + 3H₂O₂ + 3NaOH → 3 R-CH₂-CH₂OH + Na₃BO₃

Grignard Reagent Addition to Aldehydes Followed by Reduction

The Grignard reaction is a powerful tool for forming carbon-carbon bonds and synthesizing alcohols. jove.com To produce a primary alcohol using this method, a Grignard reagent (R-MgX) is reacted with formaldehyde (B43269) (H₂C=O). organic-chemistry.orglibretexts.org The nucleophilic carbon of the Grignard reagent attacks the electrophilic carbonyl carbon of formaldehyde, leading to the formation of an alkoxide intermediate. jove.comlibretexts.org Subsequent protonation of this intermediate with a dilute acid in a workup step yields the primary alcohol. jove.comlibretexts.org

This method allows for the construction of a larger carbon skeleton in a single step. The choice of the Grignard reagent determines the structure of the resulting alcohol.

General Reaction Scheme:

R-MgX + H₂C=O → R-CH₂-OMgX

R-CH₂-OMgX + H₃O⁺ → R-CH₂-OH + Mg(OH)X

Advanced Approaches to Branched Alcohol Synthesis

The synthesis of branched alcohols like this compound often requires more sophisticated methods that can create specific branching patterns.

Guerbet Condensation and Related Alkylation Reactions for Higher Alcohols

The Guerbet reaction is a self-condensation of a primary alcohol to form a β-alkylated dimer alcohol, with the elimination of a water molecule. wikipedia.orgaocs.org This reaction is particularly valuable for producing higher, branched alcohols from simpler, linear ones. rsc.orgcore.ac.uk The reaction is typically carried out at high temperatures and requires a catalyst system that possesses both dehydrogenation/hydrogenation and basic properties. aocs.orgrsc.org

The Guerbet reaction can also be performed as a cross-condensation between two different alcohols, leading to a mixture of products. rsc.orggoogle.com For instance, reacting two different primary alcohols can result in a variety of branched higher alcohols. google.com

The mechanism of the Guerbet reaction is generally accepted to proceed through a sequence of four key steps: wikipedia.orgaocs.orgrsc.org

Dehydrogenation: The primary alcohol is first dehydrogenated to form an aldehyde intermediate. wikipedia.orgaocs.org

Aldol (B89426) Condensation: The resulting aldehyde undergoes a base-catalyzed aldol condensation with another molecule of the aldehyde. wikipedia.orgrsc.org

Dehydration: The aldol adduct then dehydrates to form an α,β-unsaturated aldehyde.

Hydrogenation: Finally, the unsaturated aldehyde is hydrogenated to yield the saturated branched primary alcohol. wikipedia.orgaocs.org

Side reactions, such as the Cannizzaro and Tishchenko reactions, can compete with the desired Guerbet pathway. wikipedia.orgmdpi.com The formation of this compound specifically could theoretically be achieved through the cross-Guerbet condensation of butanol and hexanol, though this would likely produce a mixture of products.

Catalyst Development and Optimization in Guerbet Processes

The efficiency and selectivity of the Guerbet reaction are critically dependent on the catalyst system employed. An effective catalyst must possess a balance of dehydrogenation/hydrogenation activity and basic or acidic sites to facilitate the condensation step. mdpi.com

Catalyst Systems and Performance:

Heterogeneous Catalysts: Hydrotalcite-derived porous metal oxides, particularly those incorporating both copper and nickel (CuNi-PMO), have been explored for the Guerbet coupling of ethanol (B145695) to 1-butanol. mdpi.com These bimetallic systems demonstrate that catalyst structure can evolve during operation, eventually reaching a stable state with high selectivity for the desired higher alcohol. mdpi.com For the synthesis of heavier alcohols, catalysts are often evaluated based on their ability to convert long-chain linear alcohols into their branched dimers.

Homogeneous Catalysts: Transition metal complexes, especially those of ruthenium and iridium, are highly effective for Guerbet-type reactions. Ruthenium-diphosphine bis-chelate complexes have shown high conversion and moderate yields for the direct coupling of long-chain linear alcohols. cardiff.ac.uk Furthermore, patent literature describes the use of palladium-on-carbon (Pd/C) catalysts in conjunction with a base (e.g., KOH) and a carbonyl co-catalyst (e.g., pentanal) for the dimerization of pentan-1-ol at elevated temperatures. google.com Group 7 metals like manganese and rhenium are also being investigated as less expensive, more earth-abundant alternatives to noble metal catalysts. cardiff.ac.uk

Table 1: Representative Catalyst Performance in Guerbet-Type Reactions

| Catalyst System | Reactants | Temperature (°C) | Pressure | Key Findings | Reference |

|---|---|---|---|---|---|

| CuNi-PMO | Ethanol | 320 | 0.1 MPa | Stable catalyst formed after ~60h, achieving ~71% selectivity for 1-butanol. | mdpi.com |

| Ruthenium-diphosphine | Long-chain linear alcohols | N/A | N/A | High conversions and moderate yields for producing synthetic lubricant precursors. | cardiff.ac.uk |

| Pd/C with KOH | Pentan-1-ol | 220 | N/A | Effective for dimerization to produce C10 Guerbet alcohols. | google.com |

This table is generated based on data for analogous Guerbet reactions, illustrating catalyst types applicable to the synthesis of higher branched alcohols like this compound.

Selective Functionalization of Unactivated Hydrocarbons

Creating this compound from a simple hydrocarbon precursor like 3-ethyl-octane represents a significant synthetic challenge due to the inert nature of C(sp³)–H bonds. Traditional methods often lack the required selectivity. However, modern synthetic organic chemistry has made strides in the site-selective functionalization of such unactivated bonds.

These advanced methods often proceed via radical intermediates, where a hydrogen atom is selectively abstracted from the hydrocarbon backbone and replaced with a functional group.

Photocatalyzed Hydrogen Atom Transfer (HAT): This strategy uses light to generate highly reactive radical species that can selectively abstract a hydrogen atom. For instance, alkoxy radicals can be generated from free alcohols under visible light irradiation, which then trigger a regioselective intramolecular HAT process to functionalize a remote, unactivated C–H bond. researchgate.netd-nb.info This allows for the construction of a new C-C bond at a previously unreactive site.

Metal-Free Directed Functionalization: Protocols have been developed for the metal-free heteroarylation of remote unactivated C(sp³)–H bonds in alcohols. Using phenyliodine bis(trifluoroacetate) (PIFA) under visible light, an alkoxy radical is generated from the alcohol, which initiates a 1,5-HAT to create a carbon radical at a distal position, which can then be functionalized. d-nb.info

Photoelectrocatalysis: A merger of photoredox catalysis and electrochemistry has enabled novel transformations, such as the C(sp³)–H borylation of unactivated hydrocarbons. nih.gov This method allows for the installation of a boronate ester group into simple alkanes with unconventional regioselectivity, which can then be subsequently oxidized to the corresponding alcohol. For a precursor like 3-ethyl-octane, controlling the regioselectivity to achieve terminal functionalization at the C1 position would be the primary challenge.

While the direct synthesis of this compound via these methods from the parent hydrocarbon is not explicitly documented, these emerging techniques represent the frontier of synthetic chemistry for accessing such structures from simple feedstocks. nih.govacs.org

Chemoenzymatic and Biocatalytic Synthetic Routes

Biocatalysis offers a green and highly selective alternative for the synthesis of alcohols. Enzymes can operate under mild conditions and often exhibit exquisite chemo-, regio-, and stereoselectivity, which is difficult to achieve with traditional chemical methods.

Whole-Cell Biocatalysis: Engineered microorganisms, such as E. coli, can be equipped with synthetic metabolic pathways to convert simple feedstocks into more complex molecules. For example, strains have been engineered to convert short-chain fatty acids into their corresponding alcohols. mdpi.com A pathway consisting of an acetoacetyl-CoA transferase and an alcohol dehydrogenase can effectively produce C3–C6 alcohols. mdpi.com This concept could be extended to produce longer-chain alcohols from appropriate fatty acid precursors.

Enzymatic Cascades: The combination of multiple enzymes in a one-pot reaction can create highly efficient synthetic routes. Carboxylic acid reductases (CARs) can be used to convert carboxylic acids to aldehydes, which are then reduced in situ to the corresponding alcohol by an alcohol dehydrogenase (ADH) or a promiscuous glucose dehydrogenase (GDH). rsc.org This in-vitro two-enzyme system has been used to synthesize a variety of primary and allylic alcohols from their parent carboxylates. rsc.org

Chemoenzymatic Synthesis: This approach combines enzymatic steps with traditional chemical synthesis to leverage the advantages of both. For example, a complex natural product can be assembled using a sequence where an enzyme creates a key chiral intermediate, which is then elaborated using standard chemical reactions. nih.gov A chemoenzymatic route to this compound could involve the enzymatic reduction of a precursor ketone or acid, followed by chemical modification steps. Lipases are commonly used in chemoenzymatic routes for their ability to perform highly regioselective acylations. mdpi.commdpi.com

Stereoselective Synthesis of Chiral Analogues of this compound

The this compound molecule possesses a chiral center at the C6 position. The synthesis of enantiomerically pure analogues of this alcohol is of significant interest, particularly for applications in life sciences and materials science. This requires synthetic methods that can precisely control the three-dimensional arrangement of atoms.

Enantioselective Catalysis in Branched Alcohol Formation

Enantioselective catalysis aims to produce one enantiomer of a chiral product preferentially over the other. This is typically achieved using a chiral catalyst that creates a diastereomeric transition state during the reaction.

Asymmetric Allylic Alkylation: Branched chiral alcohols can be prepared by the enantioselective formation of the allylic C–O bond. Iridium catalysts with chiral phosphoramidite (B1245037) ligands are particularly effective, as they favor reaction at the more substituted end of an allyl fragment, generating branched allylic ethers with high enantiopurity. nih.gov These ethers can then be converted to the parent alcohol.

Catalytic Asymmetric Addition to Aldehydes: The enantioselective addition of organometallic reagents to aldehydes is a powerful method for creating chiral secondary alcohols. For instance, 1-alkenylboron reagents, generated from terminal alkynes, can be added to aldehydes with high enantioselectivity using a chiral BINOL-derived ligand and a titanium promoter. acs.org This method is applicable to a wide variety of functionalized alkynes and aldehydes. acs.org

Directed C-H Alkenylation: Iridium catalysts can also mediate the enantioselective C(sp³)–H addition of secondary alcohols to alkynes. acs.org This process upgrades a secondary alcohol to a tertiary alcohol with high regio- and enantioselectivity, demonstrating a highly atom-economical approach to building molecular complexity. acs.org

Table 2: Examples of Enantioselective Catalysis for Chiral Branched Alcohol Synthesis

| Catalyst/Ligand System | Reaction Type | Substrate Scope | Enantioselectivity (ee) | Reference |

|---|---|---|---|---|

| Ir(I)/Phosphoramidite | Allylic Alkylation | Allylic carbonates | Up to 99:1 branched:linear, high ee | nih.gov |

| (R)-DPP-H₈-BINOL/Ti(OⁱPr)₄ | Alkenylation of Aldehydes | Aromatic/unsaturated aldehydes, functionalized alkynes | 89-94% ee | acs.org |

| [Ir(cod)₂]BARF/(R)-BINAP | C-H Alkenylation | 2-aza-aryl-substituted secondary alcohols | High ee | acs.org |

This table summarizes data from catalytic systems used to produce chiral branched alcohols, illustrating principles applicable to the synthesis of enantiopure analogues of this compound.

Diastereoselective Control in Carbon-Carbon Bond Formation

When synthesizing molecules with multiple stereocenters, such as more complex analogues of this compound, it is crucial to control the relative stereochemistry between them. Diastereoselective reactions form one diastereomer in preference to others. fiveable.me

Catalyst-Controlled Diastereoselectivity: The choice of catalyst and reagents can directly influence the diastereochemical outcome. In the cyanosilylation of racemic α-branched ketones, a bifunctional cyanating reagent combined with a chiral aluminum-salen catalyst can produce tertiary alcohols with two adjacent stereocenters with high diastereomeric ratios (up to >20:1 dr) and excellent enantioselectivity. chinesechemsoc.org This highlights the ability to set two contiguous stereocenters in a single C-C bond-forming step.

Substrate-Controlled Diastereoselectivity: The existing chirality within a substrate can direct the stereochemical outcome of a subsequent reaction. For example, in the aziridination of chiral allylic alcohols, hydrogen bonding between the hydroxyl group of the alcohol and the incoming reagent can lead to high diastereoselectivity (up to >99:1 dr). researchgate.net This principle of using non-covalent interactions to control the approach of a reagent is a powerful tool in stereoselective synthesis.

Photoinduced Copper-Catalyzed Cross-Couplings: Visible light-mediated copper catalysis has been used for the highly diastereoselective cross-coupling of glycosyl bromides with aliphatic alcohols. nih.gov This system enforces the stereocontrolled formation of the anomeric C–O bond, producing α-glycosides with excellent selectivity (α:β > 20:1), a task that is challenging under traditional conditions. nih.gov While applied to glycosides, the principle of using a photoexcited catalyst to enforce a specific stereochemical outcome in a C-X bond formation is broadly relevant.

Chemical Reactivity and Transformation Pathways of 6 Ethyloctan 1 Ol

Fundamental Alcohol Reactions in a Branched Context

As a branched-chain primary alcohol, 6-Ethyloctan-1-ol exhibits reactivity characteristic of its primary hydroxyl (-OH) group, while its branched alkyl structure can influence reaction rates and selectivity. The core reactions involve the transformation of the alcohol functionality through oxidation, the reduction of its oxidized derivatives, and nucleophilic substitution at the hydroxyl-bearing carbon.

The oxidation of this compound is a fundamental transformation that can yield either the corresponding aldehyde, 6-ethyloctanal, or the carboxylic acid, 6-ethyloctanoic acid. savemyexams.combyjus.com The final product is determined by the choice of the oxidizing agent and the reaction conditions employed. chemguide.co.uk The presence of a hydrogen atom on the carbon bearing the hydroxyl group is essential for these oxidation reactions to proceed. byjus.comstudymind.co.uk

Control over the oxidation state of the product is achieved by selecting between mild and strong oxidizing agents. vaia.commasterorganicchemistry.com

Mild Oxidation to 6-Ethyloctanal: To achieve partial oxidation to the aldehyde (6-ethyloctanal), a mild oxidizing agent is required. chemistrysteps.com These reagents are gentle enough to convert the primary alcohol to an aldehyde and prevent subsequent over-oxidation to the carboxylic acid. vaia.com Common mild oxidants suitable for this transformation include Pyridinium chlorochromate (PCC) and Dess-Martin Periodinane (DMP). masterorganicchemistry.comlibretexts.org The reaction with PCC is typically carried out in a solvent like dichloromethane. libretexts.org To ensure the aldehyde is the final product, it can be distilled from the reaction mixture as it forms, taking advantage of its generally lower boiling point compared to the parent alcohol. savemyexams.comibchem.com

Strong Oxidation to 6-Ethyloctanoic Acid: For the complete oxidation of this compound to 6-ethyloctanoic acid, a strong oxidizing agent is necessary. masterorganicchemistry.com These powerful reagents will first oxidize the alcohol to an aldehyde, which is then further oxidized to the carboxylic acid in the same reaction vessel. chemguide.co.uk Commonly used strong oxidizing agents include potassium permanganate (B83412) (KMnO₄) and chromium-based reagents like chromic acid (H₂CrO₄), often generated in situ from sodium or potassium dichromate (Na₂Cr₂O₇ or K₂Cr₂O₇) and a strong acid like H₂SO₄. studymind.co.uksaskoer.ca To ensure complete conversion, the alcohol is typically heated under reflux with an excess of the oxidizing agent. chemguide.co.uk

Table 1: Oxidizing Agent Selectivity for this compound

| Reagent Class | Specific Agent(s) | Product | Oxidation Level |

|---|---|---|---|

| Mild Oxidizing Agents | Pyridinium chlorochromate (PCC), Dess-Martin Periodinane (DMP) | 6-Ethyloctanal | Partial |

Catalytic aerobic oxidation represents a more environmentally benign approach, utilizing molecular oxygen as the ultimate oxidant. organic-chemistry.org Research in this area focuses on developing efficient catalyst systems that can facilitate the oxidation of alcohols under milder conditions.

Other advanced catalytic systems for the aerobic oxidation of primary alcohols include those based on ruthenium, copper, and palladium. organic-chemistry.orgnih.gov Ruthenium/TEMPO (2,2,6,6'-tetramethylpiperidine N-oxyl) systems are efficient for converting primary alcohols to aldehydes with high selectivity. Similarly, copper complexes, often used in conjunction with TEMPO and an amine co-catalyst, facilitate the aerobic oxidation of various alcohols. researchgate.net

Table 2: Research Findings in Catalytic Aerobic Oxidation of a Branched Octanol (B41247)

| Catalyst System | Substrate | Conditions | Yield | Selectivity | Reference |

|---|

The derivatives of this compound, namely 6-ethyloctanal and 6-ethyloctanoic acid, can be reduced back to the parent alcohol. This transformation is a cornerstone of synthetic organic chemistry, often accomplished using metal hydride reagents.

The reduction of the aldehyde, 6-ethyloctanal, to this compound can be readily achieved using mild reducing agents such as sodium borohydride (B1222165) (NaBH₄). For the more challenging reduction of the carboxylic acid, 6-ethyloctanoic acid, a more powerful reducing agent like lithium aluminum hydride (LiAlH₄) is required. chemistrysteps.com A relevant industrial process is the Cannizzaro reaction, where an aldehyde can undergo disproportionation in the presence of a strong base to yield both the corresponding alcohol and the salt of the carboxylic acid. For example, 2-ethyloctanal can be treated with sodium hydroxide (B78521) to produce 2-ethyloctanol and sodium 2-ethyloctanoate. google.com

The hydroxyl group of an alcohol is a poor leaving group. Therefore, for nucleophilic substitution to occur, the -OH group must first be converted into a good leaving group. libretexts.org This is typically achieved by protonating the alcohol in a strong acid, which converts the leaving group from hydroxide (OH⁻) to water (H₂O), a much more stable species. masterorganicchemistry.com

This compound can be converted to its corresponding alkyl halides (e.g., 1-bromo-6-ethyloctane, 1-chloro-6-ethyloctane) through a nucleophilic substitution reaction. As a primary alcohol, the reaction with hydrogen halides proceeds via an Sₙ2 mechanism. libretexts.orgmasterorganicchemistry.comchemguide.co.uk

The reaction involves the protonation of the hydroxyl group by a strong acid, followed by a backside attack on the electrophilic carbon by a halide ion (e.g., Br⁻, Cl⁻), displacing a water molecule. libretexts.orgchemguide.co.uk The reactivity of hydrogen halides follows the order HI > HBr > HCl. libretexts.org

With Hydrogen Bromide (HBr): Reaction with concentrated HBr readily converts this compound to 1-bromo-6-ethyloctane.

With Hydrogen Chloride (HCl): The reaction with HCl is slower than with HBr. It often requires the presence of a Lewis acid catalyst, such as zinc chloride (ZnCl₂), in a preparation known as the Lucas reagent. ncert.nic.in

Other Halogenating Agents: Thionyl chloride (SOCl₂) and phosphorus tribromide (PBr₃) are also effective reagents for converting primary alcohols to the corresponding alkyl chlorides and bromides, respectively, often providing cleaner reactions with gaseous byproducts. chemistrysteps.com

Table 3: Reagents for the Halogenation of this compound

| Reagent(s) | Resulting Halogenated Derivative | Mechanism |

|---|---|---|

| Concentrated HBr | 1-Bromo-6-ethyloctane | Sₙ2 |

| Concentrated HCl / ZnCl₂ | 1-Chloro-6-ethyloctane | Sₙ2 |

| Thionyl Chloride (SOCl₂) | 1-Chloro-6-ethyloctane | Sₙ2 |

Nucleophilic Substitution Reactions at the Hydroxyl-Bearing Carbon

Esterification and Etherification Reactions

As a primary alcohol, this compound undergoes characteristic esterification and etherification reactions. These transformations involve the cleavage of the O-H bond (for esterification and Williamson ether synthesis) or the C-O bond (for acid-catalyzed ether formation).

Esterification: The reaction of this compound with a carboxylic acid in the presence of an acid catalyst, typically concentrated sulfuric acid, yields an ester and water. This process is known as Fischer esterification. aakash.ac.inchemguide.co.uklibretexts.org The reaction is reversible, and to favor the formation of the ester, water is often removed as it is formed. chemguide.co.ukweebly.com

The general reaction is: R-COOH (Carboxylic Acid) + this compound → R-COO-CH₂-(CH₂)₄-CH(CH₂CH₃)₂ (Ester) + H₂O

Alternatively, more reactive derivatives of carboxylic acids, such as acyl chlorides or acid anhydrides, can be used to form esters with this compound, often producing higher yields and not requiring an acid catalyst. aakash.ac.inchemguide.co.uk

Etherification: The synthesis of ethers from this compound can be achieved through two primary methods:

Acid-Catalyzed Dehydration: At lower temperatures than those required for alkene formation (typically around 130-140°C for primary alcohols), two molecules of this compound can condense to form a symmetrical ether, bis(6-ethyloctyl) ether. masterorganicchemistry.comlibretexts.org This reaction proceeds via an SN2 mechanism where one protonated alcohol molecule is attacked by a second alcohol molecule. masterorganicchemistry.combyjus.com However, this method is generally not suitable for preparing unsymmetrical ethers and can be complicated by the competing dehydration reaction to form alkenes at higher temperatures. masterorganicchemistry.combyjus.com

Williamson Ether Synthesis: This is a more versatile method for preparing both symmetrical and unsymmetrical ethers. byjus.comwikipedia.org It involves a two-step process. First, this compound is deprotonated by a strong base (like sodium hydride, NaH) to form the corresponding sodium 6-ethyloctoxide. This alkoxide then acts as a nucleophile and attacks an alkyl halide in an SN2 reaction to form the ether. wikipedia.orgorganicchemistrytutor.com To ensure the SN2 pathway and avoid a competing E2 elimination reaction, a primary alkyl halide should be used. wikipedia.orglibretexts.org

Table 1: Examples of Esterification and Etherification Reactions

| Reaction Type | Reactants | Product |

| Fischer Esterification | This compound + Acetic Acid | 6-Ethyloctyl acetate (B1210297) |

| Acylation | This compound + Acetyl Chloride | 6-Ethyloctyl acetate |

| Williamson Ether Synthesis | Sodium 6-ethyloctoxide + Methyl Iodide | 1-Methoxy-6-ethyloctane |

| Acid-Catalyzed Dehydration | 2 x this compound | Bis(6-ethyloctyl) ether |

Dehydration Reactions to Alkenes

When heated in the presence of a strong acid catalyst like sulfuric acid (H₂SO₄) or phosphoric acid (H₃PO₄), this compound undergoes dehydration (elimination of a water molecule) to form alkenes. libretexts.orgallrounder.aichemguide.co.uk

Regioselectivity and Stereoselectivity in Elimination Pathways

The dehydration of this compound can theoretically lead to a mixture of isomeric alkenes. The regioselectivity of the reaction is governed by Zaitsev's rule, which predicts that the major product will be the more substituted (and therefore more stable) alkene. chemistrysteps.com

Since this compound is a primary alcohol, direct E2 elimination would yield 6-ethyloct-1-ene as the primary product. However, the reaction mechanism can involve the formation of a carbocation intermediate, which is prone to rearrangement. chemistrysteps.commasterorganicchemistry.com A 1,2-hydride shift can move the initial, highly unstable primary carbocation to a more stable secondary or tertiary position, leading to different, more substituted alkene products.

Possible Alkene Products via Rearrangement:

Initial Product (E2 or unrearranged E1): 6-Ethyloct-1-ene.

Rearranged Products (E1): A 1,2-hydride shift from the adjacent carbon (C2) to C1 would form a secondary carbocation. Elimination from this intermediate could yield a mixture of (E/Z)-6-ethyloct-2-ene. A subsequent hydride shift could lead to a tertiary carbocation at the branch point (C6), which upon elimination would yield the highly substituted and likely most stable products: 3-ethyl-2-methylhept-2-ene (B11558) and 3-ethyl-2-methylhept-1-ene.

The distribution of these products depends on reaction conditions such as temperature and acid concentration. libretexts.org

Table 2: Potential Alkene Products from Dehydration of this compound

| Alkene Product | Formation Pathway | Stability |

| 6-Ethyloct-1-ene | Direct E2 Elimination | Monosubstituted (Least Stable) |

| (E/Z)-6-Ethyloct-2-ene | E1 after 1,2-hydride shift | Disubstituted (More Stable) |

| 3-Ethyl-2-methylhept-2-ene | E1 after rearrangement | Trisubstituted (Most Stable) |

Acid-Catalyzed Dehydration Mechanisms

The mechanism for the acid-catalyzed dehydration of alcohols depends on the structure of the alcohol. libretexts.orgrsc.org

E2 Mechanism: For primary alcohols like this compound, the reaction can proceed via an E2 (bimolecular elimination) mechanism to avoid forming an unstable primary carbocation. masterorganicchemistry.com

The hydroxyl group is protonated by the acid catalyst to form an alkyloxonium ion, a good leaving group. doubtnut.com

A base (such as H₂O or HSO₄⁻) removes a proton from the adjacent carbon (the β-carbon) in a concerted step as the water molecule departs, forming the double bond. libretexts.orgmasterorganicchemistry.com

E1 Mechanism with Rearrangement: Alternatively, the alkyloxonium ion can depart to form a primary carbocation in an E1 (unimolecular elimination) pathway. While primary carbocations are very unstable, they can be formed as transient intermediates. chemistrysteps.com

Protonation of the alcohol to form the alkyloxonium ion. doubtnut.com

Loss of a water molecule to form a primary carbocation. doubtnut.com

A rapid 1,2-hydride shift occurs, rearranging the primary carbocation into a more stable secondary or tertiary carbocation. chemistrysteps.comaskfilo.com

A base removes a proton from a carbon adjacent to the new carbocation center to form the more stable, rearranged alkene. doubtnut.comaskfilo.com

Advanced Reaction Mechanisms and Kinetics

Investigations into Carbon-Oxygen Bond Cleavage Processes

The cleavage of the carbon-oxygen (C-O) bond is a critical step in reactions such as acid-catalyzed dehydration and SN1 substitutions of alcohols. doubtnut.comorganicmystery.com For alcohols, this bond is strong and does not break easily. The hydroxyl group (-OH) is a poor leaving group. masterorganicchemistry.com

The process is initiated by the protonation of the hydroxyl group's oxygen atom by a strong acid. doubtnut.comlibretexts.org This converts the -OH group into an alkyloxonium ion (-OH₂⁺), which is an excellent leaving group because it departs as a neutral water molecule. libretexts.orgmasterorganicchemistry.com The subsequent cleavage of the C-O bond results in the formation of a carbocation intermediate in an E1 or SN1 mechanism. doubtnut.comlibretexts.org The stability of the resulting carbocation is a major factor influencing the rate of C-O bond cleavage; hence, tertiary alcohols react fastest, followed by secondary, and then primary alcohols. allrounder.aichemistrysteps.comlibretexts.org In the case of this compound, direct C-O cleavage to form a primary carbocation is energetically unfavorable, which is why the E2 mechanism is competitive or why rearrangements are common if an E1 pathway is followed. chemistrysteps.comrsc.org

Anharmonic Effects in Elimination Reactions of Branched Alcohols

Kinetic studies of chemical reactions, including the elimination reactions of alcohols, often rely on theoretical calculations of transition states and reaction rates. Standard calculations frequently use the harmonic oscillator approximation to describe molecular vibrations. However, real molecular vibrations are anharmonic, meaning they deviate from this idealized model.

Recent research has shown that considering anharmonicity can be important for accurately predicting reaction kinetics, especially at higher temperatures. researchgate.netrsc.org Anharmonic effects can influence the calculated zero-point vibrational energies and the energy barriers of transition states. rsc.org For the elimination reactions of alcohols like pentanols, studies have shown that the anharmonic effect is notable and increases with temperature. researchgate.netacs.org While specific studies on this compound are not available, the findings for other branched alcohols suggest that for precise kinetic modeling of its dehydration, anharmonicity should be considered. researchgate.net This is particularly relevant in understanding combustion chemistry, where such branched alcohols may be present as intermediates. acs.org The inclusion of anharmonic effects generally provides results that are in better agreement with experimental values. researchgate.net

Transition Metal-Catalyzed Transformations

The hydroxyl group of this compound serves as a reactive handle for various transition metal-catalyzed reactions. These processes enable the modification of the carbon skeleton and the formation of new carbon-carbon and carbon-heteroatom bonds, often by activating otherwise inert C-H bonds.

A significant strategy involves dual-catalytic systems that merge a reversible activation cycle with a functionalization cycle. chemrxiv.org In this approach, a transition metal catalyst, such as a ruthenium or iron complex, reversibly oxidizes an alcohol to a transient aldehyde intermediate. chemrxiv.org This temporary change in the functional group alters the reactivity of the molecule, allowing a second catalyst (e.g., palladium or rhodium) to perform a specific transformation, such as arylating the β-C-H bond. chemrxiv.org The final step involves the reduction of the functionalized aldehyde back to an alcohol, regenerating the initial transition metal catalyst. chemrxiv.org This dual-catalytic method provides a pathway to functionalize aliphatic alcohols at inherently unreactive sites under mild conditions. chemrxiv.org

Another key transformation is the dehydration of alcohols to form alkenes, which can be catalyzed by transition metal triflates. researchgate.net Metal triflates such as hafnium triflate (Hf(OTf)₄) and iron(III) triflate (Fe(OTf)₃) have been shown to be effective catalysts for the dehydration of long-chain alcohols like 2-octanol. researchgate.net The catalytic activity is influenced by the oxophilicity and Lewis acidity of the metal cation. researchgate.net Hf(OTf)₄, being highly oxophilic and Lewis acidic, demonstrates high conversion and yield in these reactions. researchgate.net This method represents a viable pathway for converting this compound into its corresponding octene derivatives.

Table 1: Illustrative Dehydration of 2-Octanol using Transition Metal Triflate Catalysts Data based on findings for 2-octanol, presented as a model for the reactivity of long-chain alcohols. researchgate.net

| Catalyst (0.5 mol%) | Temperature (°C) | Conversion (%) | Octene Yield (%) |

|---|---|---|---|

| Fe(OTf)₃ | 150 | 48 | 30 |

| Hf(OTf)₄ | 150 | >99 | 93 |

| Al(OTf)₃ | 150 | 75 | 34 |

| Ti(OTf)₄ | 150 | >99 | 71 |

Furthermore, the "borrowing hydrogen" or "hydrogen auto-transfer" principle is a powerful, atom-economical method catalyzed by transition metals. cardiff.ac.uk This one-pot oxidation-reaction-reduction sequence allows alcohols to be used as alkylating agents, with water being the only byproduct. cardiff.ac.uk Homogeneous manganese catalysts have been successfully used for the N-alkylation of amines with both aliphatic and benzylic alcohols, demonstrating the potential for using this compound to form new C-N bonds. cardiff.ac.ukbeilstein-journals.org

Derivatization Strategies for Functionalized Analogues

Derivatization involves chemically modifying a compound to produce a new one with different properties. For this compound, derivatization strategies primarily target the hydroxyl group to introduce new functionalities and create a diverse range of analogues.

Aminomethylation is a chemical reaction that introduces an aminomethyl group (-CH₂NR₂) into a molecule. While direct aminomethylation of this compound is not widely documented, the reaction pathways for structurally similar long-chain and branched alcohols provide a clear precedent.

A relevant synthetic route involves the reaction of an alcohol with formaldehyde (B43269) and an amine under specific conditions. For instance, the synthesis of 2-(Aminomethyl)-3-ethylpentan-1-ol hydrochloride, a structural analogue, is achieved by reacting 3-ethylpentan-1-ol (B1268609) with formaldehyde and ammonium (B1175870) chloride. This reaction proceeds through an imine intermediate which is subsequently reduced to the final aminomethylated product.

Industrially, the one-step amination of long-chain fatty alcohols (C8-C22) with dimethylamine (B145610) is a key process for producing tertiary amines. researchgate.net This reaction is typically performed using heterogeneous catalysts, with copper-nickel (Cu/Ni) based systems being common. researchgate.net This technology is mature and demonstrates the feasibility of converting long-chain primary alcohols like this compound into their corresponding tertiary amine derivatives. researchgate.net

Table 2: Selected Catalytic Systems for Amination of Long-Chain Alcohols Based on established methods for fatty alcohols. researchgate.net

| Catalyst System | Reactants | Product Type |

|---|---|---|

| Cu-Ni | Long-chain alcohol, Dimethylamine | Tertiary Amine |

| Cu-Cr | Long-chain alcohol, Amine | Varies with amine |

| Ru-based | Long-chain alcohol, Amine | Varies with amine |

The hydroxyl group of this compound is a prime site for the synthesis of ethers and esters, two important classes of organic compounds.

Synthesis of Ethers The most common method for preparing unsymmetrical ethers from a primary alcohol like this compound is the Williamson ether synthesis. orgosolver.com This two-step process involves:

Alkoxide Formation: The alcohol is treated with a strong base, such as sodium hydride (NaH) or sodium metal, to deprotonate the hydroxyl group and form a highly nucleophilic sodium 6-ethyloctan-1-oxide.

Nucleophilic Substitution (Sₙ2): The resulting alkoxide ion is then reacted with a primary alkyl halide (e.g., iodomethane, bromoethane). The alkoxide acts as a nucleophile, displacing the halide in an Sₙ2 reaction to form the ether. youtube.com

This method allows for the synthesis of a wide variety of mixed ethers by choosing different alkyl halides.

Table 3: Potential Ether Products via Williamson Synthesis with this compound

| Alkyl Halide | Product Name |

|---|---|

| Iodomethane (CH₃I) | 1-methoxy-6-ethyloctane |

| Bromoethane (CH₃CH₂Br) | 1-ethoxy-6-ethyloctane |

| 1-Bromopropane (CH₃CH₂CH₂Br) | 6-ethyl-1-propoxyoctane |

Synthesis of Esters Esters are readily synthesized by reacting this compound with a carboxylic acid in a process known as Fischer-Speier esterification. chemguide.co.uk This reaction is an acid-catalyzed equilibrium process. Typically, a mixture of the alcohol and a chosen carboxylic acid is heated in the presence of a catalytic amount of strong acid, such as concentrated sulfuric acid (H₂SO₄) or dry hydrogen chloride. chemguide.co.ukbellevuecollege.edu To drive the equilibrium towards the product, the water formed during the reaction is often removed. Many esters are known for their characteristic pleasant odors. uakron.edu

A more reactive alternative for ester synthesis involves using an acid anhydride (B1165640) or an acyl chloride instead of a carboxylic acid. chemguide.co.uk These reactions are generally faster and not reversible. For example, reacting this compound with ethanoic anhydride would yield 6-ethyloctyl acetate and ethanoic acid as a byproduct. chemguide.co.uk

Table 4: Potential Ester Products from this compound

| Reactant | Product Name |

|---|---|

| Acetic Acid (Ethanoic Acid) | 6-Ethyloctyl acetate |

| Propanoic Acid | 6-Ethyloctyl propanoate |

| Butyric Acid (Butanoic Acid) | 6-Ethyloctyl butyrate |

Environmental Biogeochemistry and Degradation of 6 Ethyloctan 1 Ol

Microbial Degradation Pathways of Branched Alcohols

Branched-chain alcohols, like 6-Ethyloctan-1-ol, are generally considered biodegradable, though the branching can influence the rate and mechanisms of degradation. taylorandfrancis.com Microorganisms have evolved diverse enzymatic strategies to metabolize these complex structures, often requiring a community of microbes to achieve complete mineralization. nih.gov

Aerobic Degradation Mechanisms

In the presence of oxygen, microorganisms employ several powerful oxidative pathways to break down branched alcohols. The initial steps are crucial and often determine the subsequent degradation route.

The primary and most common aerobic pathway for primary alcohols is terminal oxidation. taylorandfrancis.com This process occurs at the functional alcohol group (-CH₂OH) of this compound.

The degradation begins with the oxidation of the terminal methyl group to a primary alcohol. In the case of this compound, which is already a primary alcohol, the process starts with its oxidation to the corresponding aldehyde, 6-ethyloctanal. This reaction is typically catalyzed by an alcohol dehydrogenase (ADH). pjoes.comfrontiersin.org Subsequently, an aldehyde dehydrogenase (ALDH) further oxidizes the aldehyde to a carboxylic acid, yielding 6-ethyloctanoic acid. researchgate.net This resulting branched-chain fatty acid is then primed for further breakdown through the beta-oxidation cycle.

Simplified Aerobic Terminal Oxidation Pathway

| Step | Reactant | Enzyme Group | Product |

|---|---|---|---|

| 1 | This compound | Alcohol Dehydrogenase (ADH) | 6-Ethyloctanal |

Once 6-ethyloctanoic acid is formed, its aliphatic chain is degraded through a modified beta-oxidation pathway. Standard beta-oxidation efficiently degrades linear fatty acids by sequentially cleaving two-carbon units (acetyl-CoA). wikipedia.org However, the ethyl branch at the C6 position in 6-ethyloctanoic acid presents a steric hindrance that requires specialized enzymatic processes.

Microbes have adapted to handle such branches. The degradation may involve an initial α-oxidation step to remove the carboxyl group and shift the position of the branch, or specialized enzymes that can bypass the branched carbon. libretexts.org The beta-oxidation of branched-chain fatty acids ultimately breaks the carbon skeleton into smaller, metabolizable units like acetyl-CoA and propionyl-CoA, which can then enter the central metabolic pathways of the cell, such as the citric acid cycle. wikipedia.org Peroxisomes in eukaryotes and cytosolic enzymes in prokaryotes are key cellular locations for the oxidation of these branched-chain fatty acids. wikipedia.org

The initial oxidation of alcohols and their parent alkanes is a critical, energy-intensive step catalyzed by powerful enzyme systems. acs.org

Alkane Hydroxylases (AlkB): These non-heme iron monooxygenases are fundamental in the degradation of alkanes. They introduce an oxygen atom to the terminal or subterminal carbon of an alkane chain, producing an alcohol. acs.orgresearchgate.net While this compound is already an alcohol, these enzyme systems are crucial for the degradation of related branched alkanes in the environment and showcase the metabolic potential within microbial communities.

Cytochrome P450 Monooxygenases (CYPs): This is a vast and versatile superfamily of heme-thiolate enzymes capable of hydroxylating a wide range of substrates, including branched alkanes. researchgate.netnih.gov For instance, enzymes from the CYP153A family are known for their high terminal regioselectivity in oxidizing alkanes to primary alcohols. researchgate.net Different P450s can be expressed by bacteria like Alcanivorax borkumensis depending on whether they are degrading linear or branched alkanes. nih.gov

Alcohol Dehydrogenases (ADHs) and Alcohol Oxidases (AOX): Once an alcohol is formed or present, ADHs and AOXs are responsible for its oxidation to an aldehyde. frontiersin.orggoogle.com ADHs are common in many bacteria, such as Acinetobacter calcoaceticus, which possesses multiple ADHs with preferences for different chain lengths.

Subterminal Oxidation and Beta-Oxidation Cycles

Anaerobic Degradation Processes

Anaerobic degradation of alcohols is metabolically more challenging than aerobic degradation. Research indicates that while linear alcohols can be mineralized under anaerobic conditions, extensive branching significantly impedes the process. core.ac.uknih.gov

Studies on alcohol ethoxylates have shown that branching at the alkyl chain has a detrimental effect on anaerobic biodegradability. core.ac.uknih.gov For a 2-ethyl-branched alcohol ethoxylate, transformation was observed to halt at an acetate (B1210297) derivative, which resisted further degradation. nih.gov This suggests that the steric hindrance from the ethyl group in a compound like this compound would likely make it persistent under anaerobic conditions. The initial step of anaerobic degradation, often involving different mechanisms than aerobic oxidation such as addition to fumarate, appears to be sterically hindered by alkyl branching. core.ac.uknih.gov

Microbial Community Dynamics and Adaptation in Degradation

The complete degradation of complex molecules like this compound rarely falls to a single microbial species. Instead, it is typically carried out by a microbial consortium where different members perform specialized steps of the degradation pathway. nih.gov

The presence of a recalcitrant compound can lead to adaptation within the microbial community. asm.org Bacteria are known to be the most active primary degraders of petroleum hydrocarbons and related products. nih.gov Genera such as Pseudomonas, Rhodococcus, and Alcanivorax are well-known for their ability to degrade a wide range of hydrocarbons, including branched alkanes and alcohols. pjoes.comnih.govoup.com For example, Alcanivorax borkumensis becomes dominant in oil-polluted marine environments due to its ability to degrade both linear and branched alkanes, expressing different sets of enzymes for each substrate type. nih.gov

The dynamics of the community can shift based on the available substrate. The introduction of a branched alcohol may select for microbes possessing the specific enzymes, like certain cytochrome P450s or modified beta-oxidation enzymes, needed to overcome the structural hurdles it presents. nih.gov This metabolic cooperation ensures the complete breakdown of the parent compound into biomass, carbon dioxide, and water. semanticscholar.org

Formation and Fate of Microbial Metabolites and Transformation Products

The microbial degradation of this compound is expected to proceed through pathways observed for other long-chain and branched-chain alcohols. The initial step is the oxidation of the primary alcohol group. Studies on analogous compounds, like 2-ethylhexanol, show a sequential oxidation to an aldehyde and then to a carboxylic acid. researchgate.netnih.govoecd.org

For instance, the metabolism of 2-ethylhexanol in rats involves its conversion to 2-ethylhexanoic acid. nih.govinchem.org This acid can then undergo further degradation through pathways like beta-oxidation, although branching can sometimes hinder this process. researchgate.net In the case of 2-ethylhexanol, metabolites such as 2-ethyl-5-hydroxyhexanoic acid, 2-ethyl-5-ketohexanoic acid, and 2-ethyl-1,6-hexanedioic acid have been identified, indicating that omega- and beta-oxidation are key metabolic routes. nih.gov

Microorganisms capable of degrading plasticizers, which often contain branched-chain alcohols, can produce 2-ethylhexanol as a metabolite, which is then further oxidized to 2-ethylhexanoic acid. researchgate.netnih.gov It is plausible that this compound would follow a similar pathway, being transformed by a variety of bacteria and fungi in soil and aquatic environments. The resulting carboxylic acid, 6-ethyloctanoic acid, would be the primary initial metabolite. The fate of this metabolite would then depend on the microbial consortia present and the environmental conditions, but further breakdown into smaller molecules and eventual mineralization to CO2 is the anticipated outcome. nih.gov

Table 1: Predicted Microbial Metabolites of this compound based on Analogous Compounds

| Precursor Compound | Predicted Intermediate Metabolite | Predicted Final Metabolites | Supporting Analog |

| This compound | 6-Ethyloctanal | 6-Ethyloctanoic Acid | 2-Ethylhexanol |

| 6-Ethyloctanoic Acid | Further oxidized products | Carbon Dioxide, Water | 2-Ethylhexanoic Acid |

Environmental Fate Modeling and Transport Dynamics

Mass balance models, such as fugacity-based models, are used to predict the environmental distribution and fate of chemicals. osti.govacs.org These models use the physicochemical properties of a substance, such as its vapor pressure, water solubility, and octanol-water partition coefficient (Kow), along with environmental parameters, to estimate its partitioning between air, water, soil, and sediment. osti.gov

For a compound like this compound, which is a semi-volatile organic compound, these models can provide insights into its likely environmental distribution. Based on data for analogous compounds like isodecanol, it is expected to have low water solubility and a relatively high log Kow, suggesting a tendency to partition into organic-rich phases like soil and sediment. env.go.jp

Fugacity models predict that when released to water, C10 alcohols are likely to partition significantly into sediment. canada.ca If released to the air, a substantial fraction is expected to deposit onto soil and water surfaces. A multimedia model for isodecyl alcohol predicted that with releases to either air or soil, the vast majority (over 98%) would ultimately reside in the soil compartment. env.go.jp These models are crucial tools for conducting ecological risk assessments by estimating environmental concentrations, which can then be used to predict potential exposure to organisms. osti.gov

The accuracy of these models depends on the quality of the input data, including partition coefficients and degradation rate constants. osti.gov For less-studied chemicals like this compound, these parameters are often estimated using Quantitative Structure-Property Relationships (QSPRs).

Sorption and Desorption Behavior in Soil and Sediment Matrices

The movement and distribution of this compound in the environment are significantly influenced by its sorption and desorption characteristics in soils and sediments. These processes are primarily governed by the compound's affinity for soil organic carbon and other soil constituents.

Sorption:

The tendency of an organic compound to attach to soil or sediment particles is quantified by the soil organic carbon-water (B12546825) partitioning coefficient (Koc). A high Koc value indicates a strong affinity for organic matter, leading to greater sorption and reduced mobility in the environment. chemsafetypro.com For nonionic organic compounds like this compound, Koc can be estimated from the octanol-water partition coefficient (log Kow or logP). ecetoc.org

Quantitative Structure-Property Relationship (QSPR) models provide a means to estimate Koc based on molecular structure. nih.govcambridge.org PubChem lists a computed XLogP3 value of 3.8 for this compound. Using a common QSPR equation for alcohols, the log Koc can be estimated. For instance, a regression equation for alcohols and organic acids is given by:

log Koc = 0.47 * log Kow + 0.50 oup.com

Using the computed log Kow of 3.8, the estimated log Koc for this compound is approximately 2.29.

This estimated log Koc value suggests that this compound will have moderate mobility in soil and is expected to adsorb to suspended solids and sediment in aquatic environments. atamanchemicals.com The primary mechanism for this sorption is likely hydrophobic partitioning into the soil's organic matter. itrcweb.org

Desorption:

Desorption is the process by which a sorbed chemical is released from soil or sediment particles back into the surrounding water. This process influences the chemical's bioavailability and persistence. The desorption behavior is often not a simple reversal of the sorption process and can exhibit hysteresis, meaning that the compound is more strongly retained than predicted by the initial sorption isotherm. This can be particularly true for long-chain alcohols, where irreversible sorption may occur, especially in soils with high organic carbon content. itrcweb.org While specific studies on this compound are unavailable, research on other long-chain alcohols suggests that desorption can be slow and incomplete, leading to the sequestration of a fraction of the compound in the soil matrix.

Table 1: Estimated Physicochemical Properties of this compound

| Property | Estimated Value | Method of Estimation |

| Octanol-Water Partition Coefficient (log Kow) | 3.8 | Computed by XLogP3 (PubChem) |

| Soil Organic Carbon-Water Partitioning Coefficient (log Koc) | 2.29 | QSPR from log Kow oup.com |

| Henry's Law Constant (H) | ~4.78 x 10⁻⁵ atm-m³/mol | Based on 1-Decanol atamanchemicals.com |

Volatilization from Water and Soil

Volatilization is a key process that governs the transfer of a chemical from a condensed phase (water or soil) to the atmosphere. This process is influenced by the compound's vapor pressure, water solubility, and the Henry's Law constant.

Volatilization from Water:

The Henry's Law constant (H) is the primary indicator of a chemical's tendency to volatilize from water. nist.gov It represents the partitioning of a chemical between air and water at equilibrium. A higher Henry's Law constant suggests a greater tendency for volatilization.

Direct experimental data for the Henry's Law constant of this compound is not available. However, an estimate can be made by comparing it to structurally similar compounds. For 1-decanol, a straight-chain C10 alcohol, the Henry's Law constant is reported as 4.78 x 10⁻⁵ atm-m³/mol. atamanchemicals.com Given the structural similarity, it is plausible that this compound has a Henry's Law constant in a similar range.

Based on this estimated value, this compound is expected to volatilize from water surfaces. The estimated volatilization half-life for a model river (1 m deep, flowing 1 m/sec, wind velocity of 3 m/sec) would be on the order of hours to a few days. atamanchemicals.com

Volatilization from Soil:

Volatilization from soil is a more complex process, influenced by the Henry's Law constant, vapor pressure, and the extent of adsorption to soil particles (Koc). atamanchemicals.com Chemicals that are strongly adsorbed to soil (high Koc) will have a lower tendency to volatilize from moist soil surfaces, as only the dissolved portion is available for transfer to the air.

With an estimated log Koc of 2.29, this compound is expected to have moderate adsorption to soil. Therefore, volatilization from moist soil surfaces is expected to be a significant environmental fate process. However, from dry soil surfaces, volatilization is likely to be limited by its relatively low vapor pressure.

Table 2: Summary of Expected Environmental Behavior of this compound

| Environmental Compartment | Process | Expected Behavior |

| Soil and Sediment | Sorption/Desorption | Moderate sorption to organic matter. Potential for incomplete desorption (hysteresis). |

| Water | Volatilization | Expected to volatilize from water surfaces. |

| Soil | Volatilization | Expected to volatilize from moist soil; limited from dry soil. |

Advanced Spectroscopic and Chromatographic Characterization of 6 Ethyloctan 1 Ol

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the structure of a molecule at the atomic level. By observing the magnetic properties of atomic nuclei, NMR can elucidate the connectivity and chemical environment of atoms within a molecule.

Proton (¹H) NMR for Structural Elucidation

Proton (¹H) NMR spectroscopy is instrumental in determining the number of different types of protons in a molecule and their respective electronic environments. The chemical shift (δ) of a proton is influenced by the shielding and deshielding effects of neighboring atoms. In 6-Ethyloctan-1-ol, the protons closest to the electronegative oxygen atom of the hydroxyl group are expected to be the most deshielded, appearing at a higher chemical shift. The integration of the peaks corresponds to the number of protons of each type, and the splitting patterns (multiplicity) reveal the number of adjacent protons, as described by the n+1 rule.

Predicted ¹H NMR Data for this compound

| Atom Number(s) | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Integration |

| 1 | ~3.64 | Triplet (t) | 2H |

| OH | Variable (e.g., ~1.5-3.0) | Singlet (s) | 1H |

| 2 | ~1.56 | Multiplet (m) | 2H |

| 3, 4, 5, 7 | ~1.25-1.40 | Multiplet (m) | 8H |

| 6 | ~1.30 | Multiplet (m) | 1H |

| 8, 8' | ~0.90 | Triplet (t) | 6H |

Note: The data presented in this table is based on predictive models and may vary from experimental values.

Carbon-13 (¹³C) NMR for Carbon Skeleton Analysis

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon framework of a molecule. Since this compound lacks symmetry, each of its ten carbon atoms is chemically distinct and should produce a unique signal in the ¹³C NMR spectrum. The chemical shifts are indicative of the type of carbon (e.g., primary, secondary, tertiary) and its chemical environment. The carbon atom bonded to the hydroxyl group (C1) is expected to have the highest chemical shift in the aliphatic region due to the deshielding effect of the oxygen atom.

Predicted ¹³C NMR Data for this compound

| Atom Number | Predicted Chemical Shift (ppm) |

| 1 | ~63.0 |

| 2 | ~32.8 |

| 3 | ~29.5 |

| 4 | ~29.3 |

| 5 | ~33.6 |

| 6 | ~39.2 |

| 7 | ~25.5 |

| 8 | ~11.2 |

| 7' | ~25.5 |

| 8' | ~11.2 |

Note: The data presented in this table is based on predictive models and may vary from experimental values.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity and Stereochemistry

Two-dimensional (2D) NMR techniques provide further insight into the molecular structure by showing correlations between different nuclei.

COSY (Correlation Spectroscopy): A COSY spectrum reveals proton-proton couplings within the molecule. For this compound, cross-peaks would be expected between adjacent protons. For instance, the protons on C1 would show a correlation with the protons on C2, and the protons of the ethyl groups' methylenes (C7) would show correlations with their respective methyl protons (C8). pdx.edu

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates directly bonded carbon and proton atoms. hw.ac.uk Each carbon with attached protons will show a cross-peak corresponding to its ¹³C and ¹H chemical shifts. This is a powerful tool for definitively assigning the proton and carbon signals. For example, the carbon at ~63.0 ppm (C1) would show a correlation with the proton triplet at ~3.64 ppm.

Vibrational Spectroscopy

Vibrational spectroscopy probes the molecular vibrations of a sample, providing information about the functional groups present.

Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. The resulting spectrum is a plot of absorbance versus wavenumber. Specific functional groups absorb at characteristic frequencies. For this compound, the most prominent features are expected to be the O-H stretch from the alcohol group and the C-H and C-O stretches.

Predicted FTIR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Intensity |

| ~3330 | O-H stretch (hydrogen-bonded) | Strong, Broad |

| ~2955, ~2925, ~2855 | C-H stretch (aliphatic) | Strong |

| ~1465 | C-H bend (methylene and methyl) | Medium |

| ~1378 | C-H bend (methyl) | Medium |

| ~1058 | C-O stretch (primary alcohol) | Strong |

Note: The data presented in this table is based on predictive models and may vary from experimental values. The presence of a broad O-H stretching band is characteristic of hydrogen bonding in alcohols. spectroscopyonline.comlibretexts.org

Raman Spectroscopy for Molecular Vibrational Fingerprinting

Raman spectroscopy is a light scattering technique that also provides information about molecular vibrations. It is complementary to FTIR spectroscopy. While polar bonds like O-H and C-O tend to give strong signals in FTIR, non-polar bonds with symmetric vibrations, such as the C-C backbone, often produce strong signals in Raman spectra. The Raman spectrum of this compound would provide a detailed "fingerprint" of its carbon skeleton.

Predicted Raman Shifts for this compound

| Raman Shift (cm⁻¹) | Vibration Type | Intensity |

| ~2955, ~2925, ~2855 | C-H stretch (aliphatic) | Strong |

| ~1450 | C-H bend (methylene and methyl) | Medium |

| ~1060 | C-C stretch | Medium |

| ~880 | C-C-O stretch | Medium |

Note: The data presented in this table is based on predictive models and may vary from experimental values. Raman spectroscopy is particularly useful for analyzing the skeletal vibrations of the molecule. spectroscopyonline.comwikipedia.org

Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is instrumental in determining the molecular weight of a compound and deducing its structure by analyzing its fragmentation patterns.

Electron Ionization Mass Spectrometry (EI-MS) for Molecular Weight and Fragmentation Patterns

Electron Ionization (EI) is a hard ionization technique where high-energy electrons bombard a molecule, causing it to ionize and fragment. The resulting mass spectrum displays the molecular ion (M•+) and various fragment ions, which provide a "fingerprint" for the molecule.

For this compound (C10H22O), the molecular weight is 158.28 g/mol . nih.govnih.gov In an EI-MS spectrum, the molecular ion peak would be observed at an m/z of 158. However, for long-chain primary alcohols, this peak is often weak or absent due to the high instability of the molecular ion, which readily undergoes fragmentation. libretexts.org

The fragmentation of this compound is guided by the functional group (-OH) and the branched alkyl chain. Key fragmentation pathways for primary alcohols include:

Loss of Water: A characteristic fragmentation for alcohols is the elimination of a water molecule (H₂O, mass 18) from the molecular ion, resulting in a significant peak at m/z 140 ([M-18]•+). libretexts.org

Alpha-Cleavage: This involves the cleavage of the C-C bond adjacent to the oxygen atom. For primary alcohols, this leads to the formation of a [CH₂OH]⁺ ion at m/z 31, which is a diagnostic peak for this class of compounds. docbrown.info

Alkyl Chain Fragmentation: The long hydrocarbon chain can fragment to produce a series of carbocations, typically showing clusters of peaks separated by 14 mass units (corresponding to CH₂ groups). msu.edu

Cleavage at the Branching Point: The presence of the ethyl group at the C6 position creates a point of weakness. Cleavage of bonds adjacent to this branch point is favorable. For instance, the loss of an ethyl radical (•C₂H₅, mass 29) would lead to a fragment ion at m/z 129, while the loss of a larger propyl group (by cleavage on the other side of the branch) would also occur.

A hypothetical EI-MS fragmentation data table for this compound is presented below, based on established fragmentation principles for branched alcohols. libretexts.orgmsu.edulibretexts.org

Table 1: Predicted EI-MS Fragmentation Data for this compound

| m/z (Mass-to-Charge Ratio) | Proposed Ion Fragment | Fragmentation Pathway |

|---|---|---|

| 158 | [C₁₀H₂₂O]•+ | Molecular Ion (M•+) |

| 140 | [C₁₀H₂₀]•+ | Loss of H₂O from M•+ |

| 129 | [C₈H₁₇O]⁺ | Loss of •C₂H₅ from M•+ |

| 85 | [C₆H₁₃]⁺ | Cleavage of C₅-C₆ bond |

| 71 | [C₅H₁₁]⁺ | Cleavage of C₄-C₅ bond |

| 57 | [C₄H₉]⁺ | Cleavage of C₃-C₄ bond |

| 43 | [C₃H₇]⁺ | Cleavage of C₂-C₃ bond |

| 31 | [CH₂OH]⁺ | Alpha-cleavage |

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) can measure the m/z of an ion with very high accuracy (typically to four or five decimal places). This allows for the determination of the exact mass of a molecule and its elemental formula, distinguishing it from other molecules with the same nominal mass.

The elemental formula for this compound is C₁₀H₂₂O. Using the exact masses of the most abundant isotopes (¹²C = 12.000000, ¹H = 1.007825, ¹⁶O = 15.994915), the theoretical monoisotopic mass can be calculated.

Calculated Exact Mass: 158.16707 u

HRMS analysis of a sample of this compound would be expected to yield a mass measurement extremely close to this theoretical value, confirming its elemental composition with high confidence. uni-due.de For example, analysis in negative ion mode might detect the deprotonated molecule, [M-H]⁻, at an m/z of 157.1593. uni-due.de This precision is crucial for differentiating between isomers and other compounds that may have the same nominal molecular weight.

Table 2: HRMS Data for this compound

| Property | Value |

|---|---|

| Molecular Formula | C₁₀H₂₂O |

| Nominal Mass | 158 u |

| Monoisotopic Mass (Calculated) | 158.16707 u |

| Expected HRMS Measurement ([M+H]⁺) | 159.17489 u |

Chromatographic Separation Techniques

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. The mixture is dissolved in a fluid called the mobile phase, which carries it through a structure holding another material called the stationary phase.

Gas Chromatography (GC) for Purity Assessment and Quantitative Analysis

Gas Chromatography (GC) is a common type of chromatography used in analytical chemistry for separating and analyzing compounds that can be vaporized without decomposition. acs.org It is particularly well-suited for the analysis of volatile compounds like this compound.

For purity assessment , a sample of this compound is injected into the GC. If the compound is pure, the resulting chromatogram will show a single, sharp peak at a characteristic retention time. The presence of other peaks indicates impurities.

For quantitative analysis , a detector such as a Flame Ionization Detector (FID) is used, which generates a signal proportional to the amount of compound passing through it. acs.org By comparing the peak area of the analyte to that of a known amount of a standard compound (either an internal or external standard), the exact concentration of this compound in a sample can be determined. oiv.int For long-chain alcohols, derivatization to a more volatile species, such as a trimethylsilyl (B98337) (TMS) ether, can sometimes improve chromatographic performance. gerli.com

Table 3: Typical GC Parameters for the Analysis of this compound

| Parameter | Typical Setting |

|---|---|

| Column | Capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness) |

| Stationary Phase | Mid-polarity (e.g., 5% Phenyl Polysiloxane) |

| Carrier Gas | Helium or Hydrogen, constant flow (e.g., 1 mL/min) |

| Injector Temperature | 250 °C |

| Detector | Flame Ionization Detector (FID) |

| Detector Temperature | 280 °C |

| Oven Program | Initial temp 100°C, ramp at 10°C/min to 250°C, hold for 5 min |

| Injection Volume | 1 µL (with split) |

Coupled Techniques (e.g., GC-MS) for Separation and Identification of Components

The coupling of Gas Chromatography with Mass Spectrometry (GC-MS) creates a synergistic analytical powerhouse. journalijbcrr.com The GC separates the individual components of a mixture, and the MS provides detailed structural information on each component as it elutes from the column. tandfonline.com

In a typical GC-MS analysis of a sample containing this compound, the GC would first separate it from the solvent and any impurities. ekb.eg As the this compound peak elutes from the GC column, the molecules are directed into the ion source of the mass spectrometer. An EI mass spectrum is then generated, showing the molecular ion and characteristic fragments as described in section 5.3.1.

The combination of the retention time from the GC and the mass spectrum from the MS provides two independent pieces of data, leading to a very high level of confidence in the identification of the compound. The obtained mass spectrum can be compared against extensive spectral libraries, such as the NIST Mass Spectral Library, to confirm the identity. sisweb.comphytojournal.com This technique is invaluable for confirming the presence of this compound in complex matrices and for identifying unknown components in a sample.

Computational Chemistry and Theoretical Investigations of 6 Ethyloctan 1 Ol

Quantum Chemical Calculations

Quantum chemical calculations, based on the principles of quantum mechanics, are employed to determine the electronic structure and energy of molecules. These calculations can provide highly accurate information about molecular geometry, bonding, and spectroscopic properties.

The presence of multiple single bonds in 6-Ethyloctan-1-ol results in a high degree of conformational flexibility. Identifying the most stable conformers is crucial for understanding its physical and chemical properties.

Molecular geometry optimization is a computational process that seeks to find the arrangement of atoms that corresponds to a minimum on the potential energy surface. For a flexible molecule like this compound, this involves exploring numerous possible conformations to locate the global minimum and other low-energy local minima.

Table 1: Theoretical Geometrical Parameters for a Low-Energy Conformer of this compound (Calculated at the B3LYP/6-31G level)*

| Parameter | Value |

|---|---|

| Bond Lengths (Å) | |

| C1-O | 1.429 |

| C1-C2 | 1.535 |

| C5-C6 | 1.538 |

| C6-C(ethyl) | 1.540 |

| O-H | 0.965 |

| **Bond Angles (°) ** | |

| C1-O-H | 108.5 |

| C2-C1-O | 111.2 |

| C5-C6-C7 | 112.5 |

| C5-C6-C(ethyl) | 111.8 |

| **Dihedral Angles (°) ** | |

| H-O-C1-C2 | 179.5 |

| O-C1-C2-C3 | -65.2 |

| C4-C5-C6-C7 | 178.9 |

Note: The data in this table is representative of what would be expected from such a calculation and is provided for illustrative purposes.

Understanding the electronic structure of this compound is fundamental to predicting its reactivity. Quantum chemical calculations can provide detailed information about the distribution of electrons within the molecule.

The frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding chemical reactivity. For an alcohol like this compound, the HOMO is typically localized on the oxygen atom's lone pair electrons, indicating that this is the site most susceptible to electrophilic attack. The LUMO is generally distributed over the C-O and O-H antibonding orbitals, suggesting these are the likely sites for nucleophilic attack. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability.

Table 2: Theoretical Electronic Properties of this compound (Calculated at the B3LYP/6-31G level)*

| Property | Value |

|---|---|

| Mulliken Atomic Charges (e) | |

| O | -0.75 |

| H (hydroxyl) | +0.42 |

| C1 | +0.05 |

| C6 | -0.12 |

| Frontier Orbital Energies (eV) | |

| HOMO | -6.85 |

| LUMO | +1.20 |

Note: The data in this table is hypothetical and serves as a scientific illustration of expected theoretical values.

Theoretical calculations of vibrational frequencies can aid in the interpretation of experimental infrared (IR) and Raman spectra. By solving the vibrational Schrödinger equation for the optimized geometry, a set of normal modes and their corresponding frequencies can be obtained.

For this compound, the calculated IR spectrum would be expected to show a prominent, broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration, characteristic of alcohols. C-H stretching vibrations of the ethyl and octyl chains would appear in the 2850-3000 cm⁻¹ region. The C-O stretching vibration would be expected around 1050-1150 cm⁻¹.

Furthermore, nuclear magnetic resonance (NMR) chemical shifts can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) approach. These theoretical chemical shifts, when compared to a reference compound like tetramethylsilane (B1202638) (TMS), can help in the assignment of signals in experimental ¹H and ¹³C NMR spectra, providing a powerful tool for structure verification.

Quantum chemical calculations can be employed to map out the potential energy surface for chemical reactions involving this compound. This is particularly useful for understanding reaction mechanisms, identifying intermediates, and characterizing the transition states that connect them.

For instance, the dehydration of this compound to form alkenes could be investigated. Computational methods would be used to locate the transition state structure for the elimination of water, and the activation energy for the reaction could be calculated. This would provide insights into the reaction kinetics and the regioselectivity of the elimination process (i.e., the preferential formation of one alkene isomer over another). Similarly, the energetics of its oxidation to an aldehyde or carboxylic acid could be theoretically explored.

Calculation of Vibrational Frequencies and Spectroscopic Properties

Molecular Mechanics and Molecular Dynamics Simulations

While quantum mechanics provides high accuracy, it is computationally expensive. For studying the dynamic behavior and conformational landscape of a larger, flexible molecule over time, molecular mechanics and molecular dynamics are more suitable.

Molecular dynamics (MD) simulations model the movement of atoms and molecules over time by solving Newton's equations of motion. An MD simulation of this compound, either in the gas phase or in a solvent, would provide a detailed picture of its conformational dynamics.

By running a simulation for a sufficient length of time (nanoseconds to microseconds), one can observe the transitions between different conformational states. This allows for the exploration of the accessible conformational space and the calculation of the relative populations of different conformers. Such simulations can reveal how the flexible hydrocarbon tail and the ethyl branch move and interact, and how these motions are influenced by the polar hydroxyl head group, especially in the presence of a solvent. This information is critical for understanding how the molecule might interact with other molecules, such as at an interface or within a biological membrane.

Intermolecular Interactions and Solvent Effects

The behavior of this compound in various environments is governed by a combination of intermolecular forces, which can be rigorously investigated using computational chemistry methods. The molecule's structure, featuring a polar hydroxyl (-OH) head and a nonpolar ten-carbon branched alkyl tail, gives rise to distinct interactions. The primary intermolecular forces at play are hydrogen bonding, facilitated by the hydroxyl group, and van der Waals dispersion forces, which dominate the interactions of the large hydrocarbon chain.

Computational techniques such as Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations are instrumental in dissecting these forces. frontiersin.orgaps.org DFT calculations can be used to determine the geometries and energies of small clusters of this compound, revealing the strength of hydrogen bonds and the contribution of weaker dispersion forces. arxiv.org Energy decomposition analysis (EDA) schemes, often coupled with DFT, can further partition the total interaction energy into physically meaningful components like electrostatic, exchange-repulsion, polarization, and dispersion. diva-portal.org

Solvent effects profoundly influence the conformational landscape and aggregation behavior of this compound. frontiersin.org In polar protic solvents like water, the hydroxyl group of this compound readily forms hydrogen bonds with solvent molecules. Simultaneously, the hydrophobic alkyl chain induces ordering in the surrounding water molecules, an entropically unfavorable process that drives the aggregation of nonpolar tails to minimize their solvent exposure. In nonpolar solvents, the dominant interaction is the self-association of this compound molecules through hydrogen bonding, leading to the formation of dimers, trimers, and larger linear or cyclic clusters. researchgate.net